1-(Chloromethyl)-1-cyclopropylcyclohexane
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Overview
Description
1-(Chloromethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclohexane typically involves the chloromethylation of cyclopropylcyclohexane. This can be achieved through the reaction of cyclopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropylcyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylcyclohexylmethanol
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere
Major Products:
- Substituted derivatives (e.g., amines, alcohols, thiols)
- Cyclopropylcyclohexanone derivatives
- Cyclopropylcyclohexylmethanol
Scientific Research Applications
1-(Chloromethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclohexane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects depending on the target .
Comparison with Similar Compounds
Cyclopropylcyclohexane: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Chloromethylcyclohexane:
Cyclopropylmethylbenzene: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical properties and applications
Properties
Molecular Formula |
C10H17Cl |
---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-(chloromethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
InChI Key |
VPWFNANZMNYVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCl)C2CC2 |
Origin of Product |
United States |
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